molecular formula C7H9ClN2O2 B1318188 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1005650-61-2

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1318188
CAS No.: 1005650-61-2
M. Wt: 188.61 g/mol
InChI Key: GTNFPPNAZPLJKR-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a chloro and methyl group attached to the pyrazole ring, making it a unique and valuable entity in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole, which is then further reacted with formic acid to produce the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Chloro-3-ethyl-1-methylpyrazole
  • 4-Chloro-3-methylpyrazole
  • 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester

Comparison: Compared to these similar compounds, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, a pyrazole derivative, has garnered attention for its potential biological activities. This compound, identified by its CAS number 1005650-61-2, exhibits various pharmacological properties that warrant detailed investigation. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₇H₉ClN₂O₂
  • Molecular Weight: 188.61 g/mol
  • CAS Number: 1005650-61-2
  • Structure: The compound features a pyrazole ring substituted with a chloro and methyl group, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial and antifungal activities. The presence of halogen substituents in its structure is believed to enhance these biological effects.

Antibacterial Activity

Studies have demonstrated that this compound shows notable antibacterial properties against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0098 mg/mL
Enterococcus faecalis0.021 mg/mL

The MIC values indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, with complete inhibition observed at low concentrations .

Antifungal Activity

In addition to its antibacterial effects, the compound also exhibits antifungal properties:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans0.0048 mg/mL
Fusarium oxysporum0.039 mg/mL

These findings suggest that the compound could be a promising candidate for developing new antifungal agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the halogen substituents play a critical role in disrupting microbial cell wall synthesis or function, leading to cell death.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the efficacy of this compound in different contexts:

  • In Vitro Studies : A study published in the Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of this compound against various bacterial strains, reinforcing its potential as an antimicrobial agent .
  • Comparative Analysis : Research comparing several pyrazole derivatives highlighted that those with halogen substitutions exhibited superior antibacterial activity compared to their non-halogenated counterparts .
  • Synergistic Effects : Preliminary studies suggest that combining this compound with other antimicrobial agents may enhance its efficacy, indicating potential for use in combination therapies .

Safety and Toxicology

While the compound has shown promising biological activity, safety assessments indicate it may act as an irritant. Further toxicological studies are necessary to fully understand its safety profile before clinical applications can be considered .

Properties

IUPAC Name

2-(4-chloro-5-methylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNFPPNAZPLJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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